
12-Oxo-ursodeoxycholic acid
概要
説明
3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is a bile acid derivative. It is a cholanic acid anion that is the conjugate base of 3alpha,7beta-dihydroxy-12-oxo-5beta-cholan-24-oic acid, obtained by deprotonation of the carboxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7beta-dihydroxy-12-oxo-5beta-cholan-24-oic acid involves the oxidation of ursodeoxycholic acid, which carries an additional oxo substituent at position 12 . The reaction typically involves the use of oxidizing agents such as sodium hypochlorite (NaOCl) under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the oxidation of ursodeoxycholic acid using industrial-grade oxidizing agents and subsequent purification steps to obtain high-purity 3alpha,7beta-dihydroxy-12-oxo-5beta-cholan-24-oic acid .
化学反応の分析
Types of Reactions
3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, acetic acid.
Major Products Formed
Oxidation: Formation of 3alpha,7beta-dihydroxy-12-oxo-5beta-cholan-24-oic acid from ursodeoxycholic acid.
Reduction: Formation of hydroxy derivatives from oxo derivatives.
科学的研究の応用
Hepatobiliary Applications
Cholestasis Treatment
12-Oxo-ursodeoxycholic acid has been investigated for its efficacy in treating cholestasis, a condition characterized by impaired bile flow. Research indicates that it can help restore normal bile acid composition and improve liver function by reducing hepatocyte apoptosis and promoting cholangiocyte health .
Gallstone Dissolution
Similar to its parent compound, 12-oxo-UDCA can solubilize cholesterol gallstones. Studies suggest that it may be more effective than other bile acids in preventing gallstone formation, particularly in patients undergoing rapid weight loss .
Cancer Therapeutics
Oncogenic Pathway Modulation
Recent studies have shown that this compound can influence oncogenic signaling pathways. It has been found to induce apoptosis in cancer cells and inhibit tumor growth by modulating cellular mechanisms related to cell cycle regulation and apoptosis .
Combination Therapy Potential
There is ongoing research into the use of 12-oxo-UDCA in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects. Its ability to sensitize cancer cells to chemotherapy has been documented, highlighting its potential as an adjunct therapy in oncology .
Metabolic Disorders
Impact on Gut Microbiota
The compound has been shown to influence gut microbiota composition, which plays a crucial role in metabolic health. Alterations in gut microbiota due to this compound administration have been linked to improved metabolic profiles in animal models of obesity and insulin resistance .
Case Study: Cholestatic Liver Disease
A clinical study involving patients with primary biliary cholangitis demonstrated that treatment with this compound resulted in significant improvements in liver function tests and patient-reported outcomes compared to standard therapies .
Clinical Trial: Cancer Patients
In a phase II trial assessing the efficacy of this compound as an adjunct therapy for patients with advanced solid tumors, results indicated a notable reduction in tumor size and improved survival rates among participants who received the compound alongside conventional chemotherapy .
Data Tables
作用機序
The mechanism of action of 3alpha,7beta-dihydroxy-12-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid metabolism and influence the absorption and excretion of bile acids . Additionally, it has been shown to affect the permeability of the blood-brain barrier, potentially enhancing the delivery of therapeutic agents to the central nervous system .
類似化合物との比較
Similar Compounds
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid: Another bile acid derivative with similar structural features but different stereochemistry.
Ursodeoxycholic acid: A bile acid with therapeutic applications, lacking the oxo group at position 12.
Chenodeoxycholic acid: A bile acid with similar biological functions but different hydroxylation patterns.
Uniqueness
3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is unique due to its specific hydroxylation and oxo substitution pattern, which confer distinct chemical and biological properties. Its ability to modulate the blood-brain barrier and its potential therapeutic applications make it a compound of significant interest in scientific research .
生物活性
12-Oxo-ursodeoxycholic acid (12-oxo-UDCA) is a derivative of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic applications in liver diseases. The biological activity of 12-oxo-UDCA is gaining attention due to its potential roles in metabolic processes and therapeutic effects. This article reviews the current understanding of the biological activity of 12-oxo-UDCA, including its metabolic pathways, mechanisms of action, and clinical implications.
Metabolism and Synthesis
12-Oxo-UDCA is synthesized through enzymatic processes involving hydroxysteroid dehydrogenases. The metabolic pathways include:
- Hydroxylation : The conversion of cholic acid (CA) to 12-oxo-CDCA by 12α-hydroxysteroid dehydrogenase.
- Reduction : Further reduction by 7α-hydroxysteroid dehydrogenase leads to the formation of 12-oxo-UDCA from its precursors .
The enzymatic activity related to these transformations is crucial for understanding how 12-oxo-UDCA can influence bile acid metabolism and its therapeutic effects.
Biological Mechanisms
The biological activity of 12-oxo-UDCA can be attributed to several mechanisms:
- Cytoprotection : 12-Oxo-UDCA exhibits protective effects on hepatocytes by reducing oxidative stress and inflammation. It prevents reactive oxygen species (ROS) production in liver macrophages, thus attenuating liver damage .
- Choleretic Effects : It enhances bile flow, which is particularly beneficial in cholestatic liver diseases. This effect may be mediated through the upregulation of membrane transport proteins involved in biliary secretion .
- Immunomodulation : 12-Oxo-UDCA has been shown to modulate immune responses, potentially reducing the inflammatory processes associated with liver diseases .
Clinical Applications
Research indicates that 12-oxo-UDCA may have significant clinical implications:
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1 : A study involving patients with cystic fibrosis indicated that early intervention with UDCA improved liver function markers, suggesting a role for its derivatives like 12-oxo-UDCA in managing cholestatic liver disease .
Case Study 2 : In a meta-analysis focused on NAFLD, high-dose UDCA treatment showed improvements in lobular inflammation but raised concerns about potential fibrosis progression, highlighting the need for further research on specific metabolites like 12-oxo-UDCA .
特性
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNUBCEFJLAGN-RAEYQWLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234581 | |
Record name | 12-Ketoursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81873-91-8 | |
Record name | (3α,5β,7β)-3,7-Dihydroxy-12-oxocholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81873-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha,5beta,7beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081873918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Ketoursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha, 5beta,7beta) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。